3,4-Dichlorobenzyl isocyanate

Description

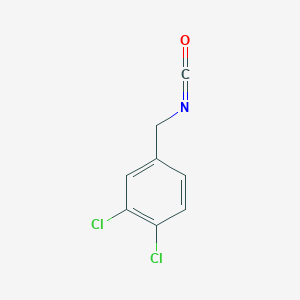

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-4-(isocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-7-2-1-6(3-8(7)10)4-11-5-12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNAHQZFPSSVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN=C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369866 | |

| Record name | 3,4-Dichlorobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19752-09-1 | |

| Record name | 3,4-Dichlorobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-4-(isocyanatomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dichlorobenzyl Isocyanate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 3,4-Dichlorobenzyl isocyanate. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its bifunctional nature, combining a reactive isocyanate group with a substituted benzyl moiety, allows for its incorporation into a wide array of molecular scaffolds.

Core Chemical and Physical Properties

This compound is a clear, colorless, and slightly viscous liquid at room temperature.[1] For comparative purposes, the properties of the closely related and more extensively documented 3,4-Dichlorophenyl isocyanate are also provided.

| Property | This compound | 3,4-Dichlorophenyl isocyanate |

| CAS Number | 19752-09-1 | 102-36-3[2][3] |

| Molecular Formula | C₈H₅Cl₂NO[1] | C₇H₃Cl₂NO[2][3] |

| Molecular Weight | 202.04 g/mol [1] | 188.01 g/mol [2][3] |

| Appearance | Clear colorless slightly viscous liquid[1] | White to light brown solid[3] |

| Boiling Point | 282 °C (lit.)[1] | 133 °C (4kPa)[3], 118-120 °C (18 mmHg)[4][5] |

| Melting Point | < 20 °C[1] | 42 °C[3], 41-43 °C[4][5] |

| Density | 1.375 g/mL at 25 °C (lit.)[1] | 1.39 g/cm³ (50 °C)[3] |

| Flash Point | >230 °F (>110 °C)[1] | >230 °F (>110 °C)[4][5] |

| Solubility | Soluble in common organic solvents; reacts with water. | Decomposes in water.[4][5] |

Chemical Structure

This compound consists of a benzene ring substituted with two chlorine atoms at the 3 and 4 positions, and an isocyanatomethyl group at the 1 position. The isocyanate group (-N=C=O) is a highly electrophilic functional group, making the compound reactive towards a wide range of nucleophiles.

Caption: Chemical structure of this compound.

Reactivity and Role in Drug Development

The isocyanate functional group is characterized by its electrophilic carbon atom, which readily undergoes nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis. This compound is not known to have a direct role in biological signaling pathways. Instead, its significance in drug development lies in its function as a versatile chemical intermediate for the synthesis of more complex, biologically active molecules. For instance, it is a key building block for creating substituted ureas and carbamates, which are common motifs in pharmaceuticals.

The general reaction of this compound with nucleophiles such as amines, alcohols, and water leads to the formation of ureas, carbamates, and carbamic acids (which can subsequently decompose to the corresponding amine and carbon dioxide), respectively.

Caption: General reactivity of this compound with nucleophiles.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of isocyanates is the phosgenation of the corresponding primary amine. For this compound, the precursor would be 3,4-Dichlorobenzylamine. The reaction is typically carried out in an inert solvent.

General Protocol:

-

Reaction Setup: A solution of 3,4-Dichlorobenzylamine is prepared in a suitable inert solvent (e.g., toluene, xylene, or o-dichlorobenzene) in a reaction vessel equipped with a stirrer, a reflux condenser, and a gas inlet.

-

Phosgenation: Phosgene gas is bubbled through the stirred amine solution. The reaction is often carried out in two stages: a low-temperature step followed by a high-temperature step to ensure complete conversion.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine starting material and the appearance of the characteristic isocyanate peak.

-

Work-up and Purification: Upon completion, the reaction mixture is typically degassed with an inert gas (e.g., nitrogen) to remove excess phosgene and hydrogen chloride byproduct. The solvent is then removed under reduced pressure. The crude product can be purified by vacuum distillation.

Purification

Purification of this compound is typically achieved by vacuum distillation . Given its high boiling point, distillation under reduced pressure is necessary to prevent thermal decomposition.

General Protocol:

-

The crude product is transferred to a distillation flask.

-

The apparatus is set up for vacuum distillation.

-

The product is distilled at a reduced pressure, and the fraction corresponding to the boiling point of this compound is collected.

Analysis

The structure and purity of this compound can be confirmed using various spectroscopic methods.

-

Infrared (IR) Spectroscopy: A key diagnostic tool for isocyanates is the strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=O group, which typically appears in the region of 2250-2280 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene (-CH₂-) protons. The aromatic protons would appear as a complex multiplet in the aromatic region, and the methylene protons would appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, the methylene carbon, and the highly deshielded carbonyl carbon of the isocyanate group.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

References

- 1. Benzene,1,2-dichloro-4-(isocyanatomethyl)- | CAS 19752-09-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 3,4-Dichlorophenyl isocyanate - Wikipedia [en.wikipedia.org]

- 3. upchemusa.com [upchemusa.com]

- 4. Isocyanic acid 3,4-dichlorophenyl ester | 102-36-3 [chemicalbook.com]

- 5. abdurrahmanince.net [abdurrahmanince.net]

- 6. Isocyanic acid 3,4-dichlorophenyl ester(102-36-3) 13C NMR spectrum [chemicalbook.com]

- 7. 3,4-Dichlorophenyl isocyanate | C7H3Cl2NO | CID 7607 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3,4-Dichlorobenzyl Isocyanate (CAS Number 19752-09-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dichlorobenzyl isocyanate, a reactive chemical intermediate with applications in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document outlines its chemical and physical properties, safety information, synthesis, and reactivity, with a focus on its utility in drug discovery.

Chemical and Physical Properties

This compound is a clear, colorless liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 19752-09-1 | [1] |

| Molecular Formula | C₈H₅Cl₂NO | [1] |

| Molecular Weight | 202.04 g/mol | [1] |

| Appearance | Clear colorless liquid | [2] |

| Boiling Point | 282 °C (lit.) | |

| Refractive Index | 1.5656 to 1.5676 (20°C, 589 nm) | [2] |

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood. It is harmful if inhaled.[3]

Hazard Statements:

-

H332: Harmful if inhaled.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]

It is crucial to distinguish this compound from the structurally similar 3,4-Dichlorophenyl isocyanate (CAS 102-36-3), which is a solid and has a different safety profile, including being very toxic by inhalation and causing severe skin and eye irritation.[5] Always refer to the specific Safety Data Sheet (SDS) for CAS number 19752-09-1 before handling.

Synthesis of this compound

The synthesis of this compound typically proceeds via the phosgenation of 3,4-Dichlorobenzylamine. This reaction involves the treatment of the primary amine with phosgene or a phosgene equivalent, such as triphosgene, in an inert solvent.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound from 3,4-Dichlorobenzylamine

This protocol is a general representation of the synthesis of isocyanates from primary amines using triphosgene.[6]

Materials:

-

3,4-Dichlorobenzylamine

-

Triphosgene

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet.

Procedure:

-

In a three-necked round-bottomed flask, prepare a biphasic mixture of a solution of 3,4-Dichlorobenzylamine in dichloromethane and an equal volume of saturated aqueous sodium bicarbonate solution.

-

Cool the mixture in an ice bath with vigorous stirring.

-

Add a solution of triphosgene (0.33 equivalents relative to the amine) in dichloromethane dropwise to the cooled mixture.

-

Stir the reaction mixture in the ice bath for 15-30 minutes after the addition is complete.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with additional portions of dichloromethane.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

-

The product can be further purified by vacuum distillation.

Reactivity and Applications in Drug Development

The isocyanate functional group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and water. The reaction with primary or secondary amines to form substituted ureas is a cornerstone of its application in medicinal chemistry. Urea moieties are prevalent in a wide range of biologically active compounds.

Caption: Formation of a Substituted Urea.

Experimental Protocol: Synthesis of a Substituted Urea

The following is a general protocol for the synthesis of a substituted urea from an isocyanate and a primary amine.

Materials:

-

This compound

-

A primary or secondary amine of interest

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask with a magnetic stirrer

Procedure:

-

In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., DCM or THF).

-

To the stirred solution, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature. For highly exothermic reactions, cooling in an ice bath is recommended.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, if the urea product precipitates, it can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

If the product is soluble, the solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or flash column chromatography.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, the following characteristic spectral features would be expected:

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanate group (-N=C=O) is expected in the region of 2250-2280 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the aromatic protons on the dichlorophenyl ring and a singlet for the benzylic methylene (-CH₂-) protons.

-

¹³C NMR: Resonances for the aromatic carbons, the benzylic carbon, and a characteristic signal for the isocyanate carbon in the range of 120-130 ppm.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (202.04 g/mol ) and characteristic fragmentation patterns.

Researchers should perform their own analytical characterization to confirm the identity and purity of the compound.

References

Physical properties of 3,4-Dichlorobenzyl isocyanate (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 3,4-dichlorobenzyl isocyanate, with a focus on its melting and boiling points. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the standard methodologies for determining these crucial physical constants.

Physical Properties

Data Presentation: Physical Properties of this compound

| Physical Property | Value | Conditions |

| Freezing Point | Data not available | 1 atm |

| Boiling Point | Data not available | 1 atm |

Experimental Protocols

The following sections detail the standard experimental procedures for the determination of the freezing and boiling points of a liquid organic compound such as this compound.

2.1. Determination of Freezing Point

The freezing point is the temperature at which a liquid transitions to a solid at a given pressure. For a pure crystalline substance, the freezing point and melting point are identical. The following protocol is a general method for determining the freezing point of a liquid.

Methodology:

-

Sample Preparation: A sample of the liquid is placed in a freezing tube, which is a double-walled test tube providing insulation. The tube is equipped with a stirrer and a precision thermometer or temperature probe, ensuring the sensing bulb is fully immersed in the liquid.

-

Cooling: The freezing tube is immersed in a cooling bath containing a medium such as an ice-water or ice-salt mixture, depending on the expected freezing point. The cooling bath should be maintained at a temperature a few degrees below the anticipated freezing point of the sample.

-

Data Collection: The sample is gently and continuously stirred as it cools to ensure temperature uniformity and to prevent supercooling. The temperature is recorded at regular intervals.

-

Observation: As the substance cools, the temperature will decrease. Upon the initiation of freezing, the temperature will either plateau or the rate of cooling will significantly decrease due to the release of the latent heat of fusion.

-

Freezing Point Determination: The freezing point is the constant temperature observed during the phase transition from liquid to solid. If supercooling occurs, the temperature will dip below the freezing point and then rise to a constant value as crystallization begins. This constant temperature is recorded as the freezing point. A plot of temperature versus time will show a distinct plateau at the freezing point.[1][2][3][4][5]

2.2. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology:

-

Apparatus Setup: A small amount of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube, with the open end submerged in the liquid.

-

Heating: The test tube is attached to a thermometer and heated in a heating bath (e.g., an oil bath or a Thiele tube) to ensure uniform heat distribution.

-

Observation: As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out. As the liquid approaches its boiling point, the vapor pressure will increase, leading to a continuous and rapid stream of bubbles emerging from the capillary tube.

-

Boiling Point Determination: The heat source is removed once a steady stream of bubbles is observed. As the liquid cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. At this point, the vapor pressure inside the capillary is equal to the external atmospheric pressure.

Mandatory Visualization

The following diagram illustrates a common synthetic pathway for the preparation of an isocyanate from a primary amine, a reaction that is applicable for the synthesis of this compound from 3,4-dichlorobenzylamine.

Caption: Synthesis of this compound.

References

The Synthesis of N,N'-Disubstituted Ureas: A Technical Guide to the Reactivity of 3,4-Dichlorobenzyl Isocyanate with Primary Amines

For Immediate Release

This technical document provides a comprehensive overview of the chemical reactivity between 3,4-dichlorobenzyl isocyanate and primary amines, a fundamental reaction in the synthesis of N,N'-disubstituted ureas. These products are significant scaffolds in medicinal chemistry, notably in the development of kinase inhibitors for targeted cancer therapies. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering detailed insights into the reaction mechanism, experimental procedures, and the biological context of the resulting compounds.

Core Reactivity and Mechanism

The reaction of an isocyanate with a primary amine is a classic example of nucleophilic addition. The lone pair of electrons on the nitrogen atom of the primary amine (R'-NH₂) acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group (R-N=C=O). This process forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable N,N'-disubstituted urea product.

The 3,4-dichlorobenzyl group is an electron-withdrawing moiety due to the inductive effect of the two chlorine atoms on the aromatic ring. This electronic effect increases the electrophilicity of the isocyanate carbon, making this compound a highly reactive substrate for this transformation. The reaction is typically fast, high-yielding, and proceeds cleanly under mild conditions, making it a robust method for creating diverse urea libraries for screening purposes. Due to the high reactivity, the reaction is exothermic and may require cooling for large-scale preparations.

Figure 1: Reaction mechanism of this compound with a primary amine.

Quantitative Data on Urea Synthesis

While specific yield data for the reaction of this compound with a wide range of primary amines is sparsely published, the synthesis of analogous N-substituted and N-acyl ureas is well-documented and consistently proceeds with good to excellent yields. The following table summarizes representative yields for similar urea-forming reactions, demonstrating the general efficiency of this chemical transformation.

| Entry | Reactant 1 | Reactant 2 | Product Type | Solvent | Yield (%) |

| 1 | Cyclic Amine Precursor | Benzoyl Chloride | N-Acyl Cyclic Urea | Toluene | 53-94% |

| 2 | Cyclic Amine Precursor | Aliphatic Acyl Chlorides | N-Acyl Cyclic Urea | CH₂Cl₂ | 84-95%[1] |

| 3 | Dibenzoylhydrazine Carboxamide | Substituted Benzylamines | N-Benzyl-N'-acylurea | Acetonitrile | 40-55%[2] |

| 4 | D-Proline | 3,4-Dichlorobenzyl Chloride | N-(3,4-dichlorobenzyl)-D-proline | i-PrOH | 88%[3] |

| 5 | Diisocyanate | Hindered Diamine | Urea Macrocycle | Various | ~100%[4] |

Detailed Experimental Protocol

This section provides a generalized, representative protocol for the synthesis of a N-(3,4-Dichlorobenzyl)-N'-aryl/alkyl urea.

Safety Precautions: this compound is a hazardous substance that is toxic and acts as a lachrymator. All operations should be performed in a certified chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., aniline, benzylamine, etc.) (1.0 - 1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 - 1.1 eq).

-

Dissolution: Dissolve the amine in the chosen anhydrous solvent (e.g., DCM or THF).

-

Reaction Initiation: While stirring the amine solution at room temperature (or cooled to 0 °C in an ice bath to moderate the exothermic reaction), add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise over 5-10 minutes.

-

Reaction Monitoring: The reaction is often instantaneous or complete within 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting isocyanate spot is no longer visible.

-

Work-up:

-

If the urea product precipitates from the reaction mixture as a clean solid, it can be isolated by vacuum filtration, washed with a small amount of cold solvent, and dried.

-

If the product remains in solution, the solvent can be removed under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.

-

Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry.

Figure 2: A typical experimental workflow for urea synthesis.

Application in Drug Development: Kinase Inhibition

N,N'-disubstituted ureas are a privileged scaffold in modern medicinal chemistry. The urea moiety is an excellent hydrogen bond donor and acceptor, allowing it to form strong and specific interactions with amino acid residues in the active site of enzymes.[5] Many diaryl urea compounds, structurally similar to those synthesized from this compound, are potent inhibitors of protein kinases.

Kinases are crucial enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many cancers. Diaryl urea-based drugs, such as Sorafenib, function by binding to the ATP-binding pocket of specific kinases (e.g., RAF kinase, VEGFR), preventing the phosphorylation of downstream substrates and thereby inhibiting signaling pathways that drive cell proliferation and angiogenesis.

Figure 3: Inhibition of the RAF/MEK/ERK signaling pathway by a diaryl urea kinase inhibitor.

References

An In-depth Technical Guide to the Spectral Data of 3,4-Dichlorobenzyl Isocyanate and its Analogue

Audience: Researchers, scientists, and drug development professionals.

Spectral Data of 3,4-Dichlorophenyl Isocyanate

The following sections summarize the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3,4-Dichlorophenyl isocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a compound.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in a quantitative format in the search results. | Aromatic Protons |

¹³C NMR Spectral Data [1]

| Chemical Shift (ppm) | Assignment |

| Specific peak assignments are not detailed in the search results, but a spectrum is available. | Aromatic Carbons, Isocyanate Carbon |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for 3,4-Dichlorophenyl isocyanate would be characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2270 | Isocyanate (-N=C=O) | Asymmetric stretch |

| ~1600-1450 | Aromatic Ring | C=C stretch |

| ~1200-1000 | C-Cl | Stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Key Mass-to-Charge Ratios (m/z) [2]

| m/z | Interpretation |

| 187 | Molecular ion [M]⁺ |

| 189 | Isotope peak for [M+2]⁺ due to ³⁷Cl |

| 124 | Fragment ion |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectral data for a solid organic compound like 3,4-Dichlorophenyl isocyanate.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3] Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

-

Instrument Setup : Insert the NMR tube into the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field. The magnetic field is then "shimmed" to achieve homogeneity and improve spectral resolution.[4]

-

Data Acquisition : For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, which for a sample of this concentration is typically quick. For ¹³C NMR, which is inherently less sensitive, a larger number of scans and a longer acquisition time are necessary. Proton decoupling is commonly used in ¹³C NMR to simplify the spectrum.[5]

-

Data Processing : The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to an internal standard (commonly tetramethylsilane, TMS, at 0 ppm) or the residual solvent peak.[4]

Infrared (IR) Spectroscopy (FTIR)

A common method for analyzing a solid sample is the KBr pellet technique or the thin solid film method.

-

KBr Pellet Method :

-

Sample Preparation : A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[6]

-

Pellet Formation : The mixture is then compressed in a pellet die under high pressure to form a thin, transparent pellet.[6]

-

Data Acquisition : The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the IR spectrum is recorded.[6] A background spectrum of a pure KBr pellet is typically run first and subtracted from the sample spectrum.

-

-

Thin Solid Film Method :

-

Sample Preparation : A small amount of the solid is dissolved in a few drops of a volatile solvent (e.g., methylene chloride).[7]

-

Film Formation : A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[7]

-

Data Acquisition : The salt plate is mounted in the spectrometer, and the spectrum is obtained.[7]

-

Mass Spectrometry (MS)

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe which allows the sample to be heated and vaporized directly into the ion source.[8]

-

Ionization : The vaporized sample molecules are then ionized. A common method is Electron Ionization (EI), where a high-energy electron beam bombards the molecules, causing them to eject an electron and form a positively charged molecular ion.[9]

-

Mass Analysis : The newly formed ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[8]

-

Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.[10]

Visualizations

General Workflow for Spectral Analysis

Caption: General workflow for the spectral analysis of a chemical compound.

Structural Comparison

References

- 1. Isocyanic acid 3,4-dichlorophenyl ester(102-36-3) 13C NMR [m.chemicalbook.com]

- 2. 3,4-Dichlorophenyl isocyanate | C7H3Cl2NO | CID 7607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. benchchem.com [benchchem.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 10. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Solubility Profile of 3,4-Dichlorobenzyl Isocyanate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Dichlorobenzyl isocyanate in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility information inferred from its applications in chemical synthesis and provides a detailed, generalized experimental protocol for determining the solubility of isocyanates. This guide is intended to be a valuable resource for researchers and professionals working with this compound in drug development and organic synthesis, enabling them to make informed decisions regarding solvent selection and handling.

Introduction

This compound is a chemical intermediate utilized in the synthesis of a variety of compounds, including pharmaceutical agents and other bioactive molecules.[1][2][3] Its reactivity, driven by the isocyanate functional group, makes it a versatile building block. A thorough understanding of its solubility in different organic solvents is critical for optimizing reaction conditions, ensuring homogeneity, and facilitating purification processes. This guide summarizes the available solubility information and provides a practical framework for its experimental determination.

Physical and Chemical Properties

-

Appearance: Clear, colorless liquid[5]

-

Boiling Point: Information not available in the provided search results.

-

Melting Point: Information not available in the provided search results.

Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Source(s) |

| Dichloromethane (DCM) | Soluble | [1][2][3] |

| Acetonitrile | Implied Soluble | [7] |

| Dimethylformamide (DMF) | Implied Soluble | [7] |

| Ethanol | Implied Soluble | [7] |

| Isopropanol | Implied Soluble | [3][7] |

| Methanol | Implied Soluble | [7] |

| Tetrahydrofuran (THF) | Implied Soluble | [7] |

| Toluene | Implied Soluble | Used as a solvent for related isocyanates |

| Acetone | Implied Soluble | Used as a solvent for related isocyanates |

Note: "Implied Soluble" indicates that the solvent was used in a reaction involving this compound, suggesting it is at least partially soluble to facilitate the chemical transformation. Isocyanates are known to react with protic solvents like alcohols (ethanol, methanol, isopropanol) and water. Therefore, while they may be soluble, the solution's stability may be limited due to chemical reaction.

Experimental Protocol for Solubility Determination

The following section outlines a standard laboratory procedure for the quantitative determination of the solubility of a compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials

-

This compound

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Syringe filters (chemically compatible with the solvent)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Sample Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Filter the withdrawn sample through a chemically compatible syringe filter into a clean, pre-weighed vial to remove any remaining suspended solids.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once all the solvent has been removed, weigh the vial containing the dried solute.

-

Calculate the solubility based on the mass of the solute and the volume of the solvent.

-

-

Chromatographic Analysis (preferred method):

-

Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of the saturated solution from the calibration curve and the dilution factor.

-

Calculation

The solubility can be expressed in various units, such as g/100 mL or mol/L.

Solubility ( g/100 mL) = (Mass of solute in g / Volume of solvent in mL) x 100

Solubility (mol/L) = Concentration from chromatographic analysis (mol/L)

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of this compound.

Caption: General workflow for determining the solubility of a compound.

Caption: Decision logic for choosing the appropriate analytical method.

Conclusion

While quantitative solubility data for this compound remains scarce in publicly available literature, its documented use in organic synthesis provides valuable qualitative insights into its compatibility with various organic solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide offers a robust methodology for their determination. Researchers and drug development professionals are encouraged to perform such experimental validations to ensure the success and reproducibility of their work. The provided workflows offer a clear visual representation of the necessary steps for accurate solubility assessment.

References

- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 2. WO2009015193A1 - Antibacterial sulfone and sulfoxide substituted heterocyclic urea compounds - Google Patents [patents.google.com]

- 3. WO2009015208A1 - Antibacterial amide and sulfonamide substituted heterocyclic urea compounds - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. US9221808B2 - Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinase (ROCK) and methods of use - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Nucleophilic Addition to 3,4-Dichlorobenzyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols related to the nucleophilic addition to 3,4-dichlorobenzyl isocyanate. This information is critical for the synthesis of novel urea derivatives, which are significant scaffolds in medicinal chemistry and drug discovery.

Core Principles: The Mechanism of Nucleophilic Addition

The fundamental reaction involves the attack of a nucleophile on the electrophilic carbon atom of the isocyanate group (-N=C=O) of this compound. The resonance structures of the isocyanate group illustrate the electrophilic character of the central carbon atom, making it susceptible to nucleophilic attack. Electron-withdrawing groups, such as the dichloro-substituted benzyl group, are known to increase the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity towards nucleophiles[1].

The generally accepted mechanism for the reaction with a primary or secondary amine proceeds via a two-step process:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate. This results in the formation of a zwitterionic intermediate where the nitrogen of the former isocyanate group bears a negative charge and the nitrogen of the nucleophile bears a positive charge.

-

Proton Transfer: A rapid proton transfer from the positively charged nitrogen of the nucleophilic moiety to the negatively charged nitrogen of the isocyanate moiety occurs, yielding the stable N,N'-disubstituted urea product.

This reaction is typically fast and exothermic. For amines, the reaction often proceeds readily without the need for a catalyst[2].

Experimental Protocol: Synthesis of a Representative N,N'-Disubstituted Urea

This protocol is adapted from the synthesis of analogous urea derivatives and describes the reaction of this compound with a primary amine, for instance, aniline, to yield N-(3,4-dichlorobenzyl)-N'-phenylurea.

Materials:

-

This compound

-

Aniline (or other primary/secondary amine of choice)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply (for moisture-sensitive reactions)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add the amine (1.0 equivalent).

-

Solvent Addition: Dissolve the amine in a suitable anhydrous solvent such as DCM or THF. A typical concentration is between 0.1 and 0.5 M[3].

-

Isocyanate Addition: While stirring, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise to the amine solution at room temperature. For highly exothermic reactions, the addition can be performed at 0 °C[3].

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 to 8 hours, depending on the nucleophilicity of the amine[3].

-

Work-up and Purification: Upon completion, a precipitate of the urea product may form. The solid can be collected by filtration and washed with a cold solvent. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Data Presentation: Spectroscopic Characterization

The synthesized urea derivatives can be characterized using standard spectroscopic techniques. The following table summarizes the expected spectroscopic data for a representative product, N-(3,4-dichlorobenzyl)-N'-phenylurea, based on data from analogous compounds.

| Spectroscopic Data | Expected Characteristics | Reference |

| ¹H NMR | Signals for the aromatic protons of both the dichlorobenzyl and phenyl rings. A signal for the methylene (-CH₂-) protons adjacent to the urea nitrogen. Signals for the N-H protons of the urea linkage, which are typically broad and may be exchangeable with D₂O. | [4][5] |

| ¹³C NMR | Signals for the aromatic carbons, the methylene carbon, and a characteristic signal for the carbonyl carbon (C=O) of the urea group, typically in the range of 155-160 ppm. | [6] |

| IR Spectroscopy | A strong absorption band for the C=O stretching vibration of the urea group, typically in the range of 1630-1720 cm⁻¹. N-H stretching vibrations are observed around 3300-3400 cm⁻¹. | [4][5] |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product. | [4][5] |

Factors Influencing the Reaction

Several factors can influence the rate and outcome of the nucleophilic addition to this compound:

-

Nucleophile: The nucleophilicity of the reacting amine plays a crucial role. Primary amines are generally more reactive than secondary amines due to less steric hindrance. The basicity of the amine also influences reactivity.

-

Solvent: The reaction can be performed in a variety of aprotic solvents such as dichloromethane, tetrahydrofuran, acetone, or acetonitrile. The choice of solvent can influence the reaction rate and the solubility of the product.

-

Temperature: While many reactions proceed readily at room temperature, cooling may be necessary for highly reactive amines to control the exothermicity of the reaction. For less reactive nucleophiles, heating (e.g., reflux) may be required to drive the reaction to completion[4].

-

Catalysis: While often not necessary for amine nucleophiles, catalysts can be employed for less reactive nucleophiles such as alcohols. Tertiary amines and organometallic compounds (e.g., tin-based catalysts) are commonly used to accelerate the reaction.

Conclusion

The nucleophilic addition to this compound is a robust and efficient method for the synthesis of a diverse range of N,N'-disubstituted ureas. Understanding the underlying mechanism, having access to reliable experimental protocols, and being aware of the factors that influence the reaction are essential for researchers in the field of medicinal chemistry and drug development for the successful design and synthesis of novel therapeutic agents. The data and protocols presented in this guide provide a solid foundation for further exploration and application of this important chemical transformation.

References

- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to 3,4-Dichlorobenzyl Isocyanate

This technical guide provides essential information regarding the chemical properties of 3,4-Dichlorobenzyl isocyanate, tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Data

This compound is a distinct chemical compound with the specific molecular characteristics outlined below. It is important to differentiate it from the similarly named 3,4-Dichlorophenyl isocyanate, which possesses a different molecular structure, weight, and formula.

The fundamental quantitative data for this compound is summarized in the following table for clarity and ease of reference.

| Property | Value | Citations |

| Molecular Weight | 202.04 g/mol | [1] |

| Molecular Formula | C₈H₅Cl₂NO | [1][2] |

| CAS Number | 19752-09-1 | [1][2] |

| IUPAC Name | 1,2-dichloro-4-(isocyanatomethyl)benzene | [2] |

Experimental Protocols and Signaling Pathways

Currently, publicly available literature does not detail specific biological signaling pathways involving this compound. This compound is primarily utilized as a chemical intermediate in organic synthesis.

Detailed experimental protocols for the use of this compound are specific to the intended synthetic route and are typically developed within the context of a particular research project or chemical manufacturing process. No standardized biological experimental protocols involving this specific isocyanate were identified.

Due to the absence of described signaling pathways or complex experimental workflows in the provided search results, the generation of corresponding diagrams is not applicable.

References

Key Differences Between Benzyl and Phenyl Isocyanates: A Technical Guide

An in-depth technical guide on the core differences between benzyl and phenyl isocyanates for researchers, scientists, and drug development professionals.

Introduction

Isocyanates are a class of highly reactive organic compounds characterized by the -N=C=O functional group. Their pronounced electrophilicity makes them indispensable reagents for forming covalent bonds with a wide range of nucleophiles, most notably in the synthesis of ureas and carbamates. Within the diverse family of isocyanates, phenyl isocyanate and benzyl isocyanate represent two of the most fundamental aromatic isocyanates used in synthetic chemistry.

While structurally similar, the subtle difference—a methylene spacer in benzyl isocyanate—creates significant distinctions in their electronic properties, reactivity, and steric profile. These differences are critical in the context of drug design and development, where precise control over reaction kinetics and molecular conformation can determine the success of a synthetic route or the biological activity of a target molecule. This guide provides a detailed technical comparison of these two key building blocks.

Structural and Physicochemical Properties

The core structural difference lies in the placement of the isocyanate group relative to the phenyl ring. In phenyl isocyanate, the -N=C=O group is directly conjugated with the aromatic π-system. In benzyl isocyanate, a methylene (-CH₂-) group acts as an insulating spacer.

-

Phenyl Isocyanate: The direct attachment of the nitrogen atom to the phenyl ring allows for resonance delocalization. The aromatic ring acts as an electron-withdrawing group, which significantly increases the electrophilicity of the carbonyl carbon in the isocyanate group.

-

Benzyl Isocyanate: The intervening sp³-hybridized methylene carbon isolates the isocyanate group from the phenyl ring's π-system. The benzyl group is generally considered electron-donating through induction compared to a phenyl group, leading to a less electrophilic isocyanate carbon.

This fundamental electronic difference is the primary driver of their differential reactivity. The key physicochemical properties are summarized below.

Data Presentation: Comparative Physicochemical Properties

| Property | Phenyl Isocyanate | Benzyl Isocyanate |

| Structure | C₆H₅-N=C=O | C₆H₅-CH₂-N=C=O |

| CAS Number | 103-71-9[1][2] | 3173-56-6 |

| Molecular Formula | C₇H₅NO[2] | C₈H₇NO |

| Molecular Weight | 119.12 g/mol [1] | 133.15 g/mol |

| Boiling Point | 162-165 °C[1][3] | 101-104 °C at 33 mmHg |

| Melting Point | -33 to -30 °C[1][4] | Not specified |

| Density | ~1.095 g/mL at 20 °C[1] | ~1.078 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | ~1.535[2] | ~1.526 |

Comparative Reactivity

The reactivity of the isocyanate group is governed by the electrophilicity of its central carbon atom, which is susceptible to nucleophilic attack.[5] Due to the electronic differences described above, a clear hierarchy in reactivity emerges.

Aryl isocyanates are significantly more reactive than alkyl or benzylic isocyanates. [2] The electron-withdrawing nature of the directly attached phenyl ring in phenyl isocyanate makes its carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack compared to benzyl isocyanate. The hydrolysis of aryl isocyanates is also significantly faster than that of alkyl isocyanates.[2]

Data Presentation: Summary of Reactivity

| Feature | Phenyl Isocyanate | Benzyl Isocyanate |

| Electronic Effect of Substituent | Electron-withdrawing (via resonance) | Weakly electron-donating (via induction) |

| Electrophilicity of Carbonyl Carbon | High | Moderate |

| Relative Reactivity with Nucleophiles | Higher | Lower |

Applications in Drug Development

The distinct properties of phenyl and benzyl isocyanates make them suitable for different applications in medicinal chemistry.

Phenyl Isocyanate: A Key Component in Kinase Inhibitors

The rigid framework and high reactivity of phenyl isocyanate are leveraged in the synthesis of diaryl ureas, a privileged scaffold in modern oncology. This moiety is a potent hydrogen bond donor-acceptor and is critical for the activity of numerous protein kinase inhibitors.

A prominent example is Sorafenib (Nexavar) , an oral multi-kinase inhibitor used to treat kidney and liver cancer.[6] Sorafenib inhibits both tumor cell proliferation and angiogenesis by targeting the RAF/MEK/ERK signaling pathway and receptor tyrosine kinases like VEGFR and PDGFR.[6][7] The synthesis of Sorafenib involves the reaction of a substituted phenyl isocyanate with an aminophenol derivative to form the critical diaryl urea core.[7][8]

Benzyl Isocyanate: A Versatile Tool for Library Synthesis

The more moderate reactivity and conformational flexibility of benzyl isocyanate make it a versatile building block for creating diverse chemical libraries for drug discovery.[9] It is frequently used to synthesize benzyl ureas and carbamates.[9] This controlled reactivity is valuable in multi-step syntheses, including peptide coupling and the installation of protecting groups.[9]

For example, substituted benzyl isocyanates are used to synthesize (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which have been investigated as multi-target inhibitors of monoamine oxidase and cholinesterase for potential neurodegenerative disease therapies.[10]

Experimental Protocols

Comparative Kinetic Analysis via In-Situ FT-IR Spectroscopy

This protocol provides a methodology to quantitatively compare the reaction rates of phenyl isocyanate and benzyl isocyanate with a model alcohol, n-butanol. The reaction is monitored by tracking the disappearance of the characteristic isocyanate vibrational band.

Objective: To determine the relative second-order rate constants for the reaction of phenyl isocyanate and benzyl isocyanate with n-butanol.

Materials:

-

Phenyl isocyanate (≥98%)

-

Benzyl isocyanate (≥98%)

-

n-Butanol (anhydrous, ≥99.5%)

-

Toluene (anhydrous, ≥99.8%)

-

Dibutyltin dilaurate (DBTDL, optional catalyst)

-

In-situ Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.

-

Thermostatted reaction vessel with magnetic stirring and inert atmosphere (N₂ or Ar).

Procedure:

-

Preparation: Under an inert atmosphere, prepare stock solutions of each isocyanate (e.g., 0.1 M) and n-butanol (e.g., 0.1 M) in anhydrous toluene.

-

System Setup: Insert the FT-IR ATR probe into the thermostatted reaction vessel. Set the desired reaction temperature (e.g., 40 °C) and begin stirring.

-

Background Spectrum: Collect a background IR spectrum of the pure solvent (toluene) at the reaction temperature.

-

Reaction Initiation: Add a precise volume of the n-butanol solution to the vessel. Allow the system to equilibrate and then rapidly inject an equimolar amount of the chosen isocyanate solution to start the reaction.

-

Data Acquisition: Immediately begin collecting IR spectra at fixed time intervals (e.g., every 30 seconds). Monitor the decrease in the absorbance of the strong, sharp isocyanate peak located at approximately 2270 cm⁻¹.

-

Data Analysis:

-

Plot the absorbance of the isocyanate peak versus time.

-

Assuming a second-order reaction, plot 1/[Isocyanate] versus time. The concentration can be determined from the absorbance using a calibration curve (Beer's Law).

-

The slope of the resulting straight line is the observed second-order rate constant, k_obs.

-

-

Comparison: Thoroughly clean and dry the apparatus. Repeat the exact procedure for the other isocyanate under identical conditions. The ratio of the calculated rate constants will provide a quantitative measure of their relative reactivity.

Safety and Handling

Both phenyl isocyanate and benzyl isocyanate are hazardous and must be handled with extreme care in a well-ventilated chemical fume hood. They are moisture-sensitive, corrosive, and potent lachrymators. Inhalation can cause severe respiratory irritation and sensitization. Skin contact can lead to severe burns. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat, is mandatory.

Conclusion

The key differences between phenyl and benzyl isocyanate are rooted in the electronic effect of the substituent attached to the isocyanate group. Phenyl isocyanate's high reactivity and rigid structure make it an ideal building block for specific, high-affinity interactions, exemplified by its central role in kinase inhibitors like Sorafenib. Conversely, benzyl isocyanate's moderate reactivity and greater conformational flexibility offer advantages for library synthesis and applications requiring more nuanced steric and electronic tuning. A clear understanding of these distinctions is paramount for medicinal chemists in selecting the appropriate reagent for rational drug design and efficient synthesis.

References

- 1. CN102311384A - The preparation method of Sorafenib - Google Patents [patents.google.com]

- 2. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sorafenib | 284461-73-0 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Frontiers: A Technical Guide to Emerging Research Areas for Novel Isocyanate Compounds

For Researchers, Scientists, and Drug Development Professionals

Isocyanates, a class of compounds characterized by the highly reactive -N=C=O functional group, are foundational building blocks in polymer science and are rapidly emerging as versatile intermediates in medicinal chemistry and drug discovery.[1][2] Their ability to react readily with a wide range of nucleophiles—including alcohols, amines, and thiols—allows for the construction of diverse molecular architectures, from high-performance polyurethanes to complex, biologically active heterocycles.[3] This technical guide explores key research areas for the development of novel isocyanate compounds, offering insights into their synthesis, application in drug discovery, and use in advanced biomaterials. It provides detailed experimental protocols, quantitative data for comparative analysis, and visualizations of critical pathways and workflows to support researchers in this dynamic field.

Core Research Area 1: Isocyanates in Medicinal Chemistry and Drug Discovery

The unique reactivity of isocyanates makes them powerful tools for synthesizing libraries of compounds for high-throughput screening.[4] The resulting urea, carbamate, and heterocyclic scaffolds are prevalent in a multitude of FDA-approved drugs and clinical candidates, underscoring their therapeutic potential.[3]

Sub-Area 1.1: Urea-Based Kinase Inhibitors

N,N'-disubstituted ureas are a well-established class of protein kinase inhibitors.[3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] The urea moiety can form key hydrogen bond interactions within the ATP-binding pocket of many kinases, leading to potent and selective inhibition. A significant area of research focuses on designing novel urea derivatives that target critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, which governs cell survival, proliferation, and metabolism.[5][6]

A notable example is the development of sorafenib, a multi-kinase inhibitor approved for hepatocellular and renal cell carcinoma, which features a central diaryl urea structure.[3] Research in this area involves the synthesis of novel diaryl ureas and their evaluation against various cancer cell lines and specific kinase targets.

Quantitative Data: Anticancer Activity of Novel Urea Derivatives

The following table summarizes the in vitro anticancer activity of a recently synthesized series of menthone-derived pyrimidine-urea compounds, demonstrating their potential as inhibitors of the PI3K/Akt/mTOR signaling pathway.[5]

| Compound ID | Target Cell Line | IC50 (µM)[5] |

| 4i | HeLa (Cervical) | 6.04 ± 0.62 |

| 4g | MGC-803 (Gastric) | 3.21 ± 0.67 |

| 4s | MCF-7 (Breast) | 19.09 ± 0.49 |

| 4m | A549 (Lung) | 18.68 ± 1.53 |

Sub-Area 1.2: Multicomponent Reactions (MCRs) for Heterocycle Synthesis

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are highly efficient methods for generating molecular diversity from simple starting materials.[7] Isocyanates can be used as key components in pseudo-MCR methodologies to construct important heterocyclic scaffolds like hydantoins and uracils, which are present in numerous bioactive molecules.[8] These one-pot reactions are atom-economical and allow for the rapid assembly of complex structures, making them ideal for creating libraries for drug discovery.[9]

Core Research Area 2: Advanced Isocyanate-Based Biomaterials

The versatility of isocyanate chemistry is central to the field of biomedical polyurethanes (PUs). These materials are used in a wide range of applications, from medical devices to scaffolds for tissue engineering.[10] A key research thrust is the development of biocompatible and biodegradable PUs with tailored properties.

Sub-Area 2.1: Aliphatic Isocyanates for Enhanced Biocompatibility

A critical distinction in biomedical PUs lies between those derived from aromatic versus aliphatic isocyanates.[11] Aromatic isocyanates, such as toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI), can degrade to form potentially carcinogenic aromatic diamines. In contrast, aliphatic isocyanates, like isophorone diisocyanate (IPDI) and hexamethylene diisocyanate (HDI), degrade into byproducts that are generally less toxic and more biocompatible, making them preferable for in-vivo applications.[11] Research is focused on synthesizing novel aliphatic polyurethanes and evaluating their mechanical properties, degradation profiles, and biocompatibility according to international standards like ISO 10993.[12][13]

Quantitative Data: Comparison of Aromatic vs. Aliphatic Polyurethane Properties

This table provides a comparative summary of the mechanical and thermal properties of polyurethanes synthesized from different aromatic and aliphatic diisocyanates.

| Diisocyanate Type | Specific Diisocyanate | Tensile Strength (MPa) | Elongation at Break (%) |

| Aromatic | MDI | 23.4 | - |

| Aromatic | TDI | - | 779 |

| Aliphatic | IPDI | 23.1 | 728 |

Core Research Area 3: Sustainable Synthesis and Chemical Biology Applications

Sub-Area 3.1: Green Synthesis of Isocyanates

The traditional industrial synthesis of isocyanates relies on the highly toxic reagent phosgene. A major area of research is the development of safer, "non-phosgene" routes. The Curtius rearrangement, which converts a carboxylic acid to an isocyanate via an acyl azide intermediate, is a versatile and widely used laboratory-scale method that avoids phosgene.[14][15] Current research focuses on optimizing this reaction for scalability and developing one-pot procedures that minimize the handling of potentially explosive azide intermediates.[14][16] Furthermore, there is growing interest in producing isocyanates from bio-based feedstocks, such as fatty acids, to create more sustainable polyurethane materials.

Sub-Area 3.2: Isocyanate-Based Chemical Probes for Target Identification

Chemical probes are essential tools for validating new drug targets.[17][18] The high reactivity of the isocyanate group can be harnessed to create covalent probes that bind to target proteins. These probes can be appended with reporter tags (e.g., biotin for pulldown experiments or a fluorophore for imaging), enabling the identification of a small molecule's binding partners within a complex biological system. This is a crucial step in understanding a drug's mechanism of action and potential off-target effects.

Experimental Protocols

Protocol 1: Synthesis of N,N'-Disubstituted Ureas as Kinase Inhibitors

This protocol provides a general procedure for the synthesis of diaryl ureas, a common scaffold for kinase inhibitors.[1][19]

-

Preparation of the Isocyanate:

-

Dissolve the starting aniline (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Add a phosgene equivalent, such as triphosgene (0.4 eq.), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction to warm to room temperature and then heat to reflux, monitoring the reaction by TLC or LC-MS until the starting aniline is consumed.

-

Cool the reaction mixture and evaporate the solvent under reduced pressure to yield the crude isocyanate, which is often used immediately in the next step.

-

-

Urea Formation:

-

Dissolve the second aniline derivative (1.0 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (1.2 eq.) in anhydrous dichloromethane.

-

Add a solution of the crude isocyanate from the previous step dropwise to the amine solution at room temperature.

-

Stir the reaction mixture overnight.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final N,N'-disubstituted urea.

-

Protocol 2: One-Pot Curtius Rearrangement for Carbamate Synthesis

This protocol is based on a mild and efficient one-pot procedure for converting a carboxylic acid into a Boc-protected amine, a common building block in organic synthesis.[14][20]

-

Reaction Setup:

-

To a round-bottom flask, add the aliphatic carboxylic acid (1.0 eq.), sodium azide (1.5 eq.), and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in a solvent mixture of THF and water.

-

-

Acyl Azide Formation and Rearrangement:

-

Stir the mixture vigorously at room temperature. The carboxylic acid is converted in situ to a mixed anhydride, which then reacts with azide to form the acyl azide.

-

Add tetrabutylammonium bromide (TBAB, 0.1 eq.) and zinc(II) triflate (0.1 eq.) to the mixture.

-

Heat the reaction to 40 °C. The acyl azide undergoes thermal rearrangement to the isocyanate with the loss of N₂ gas.

-

-

Carbamate Formation:

-

The in situ generated isocyanate is trapped by tert-butanol (which is present from the Boc₂O) to form the corresponding Boc-protected amine (carbamate).

-

Monitor the reaction by TLC. Upon completion, perform an aqueous workup by extracting with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash chromatography.

-

Protocol 3: Ugi Four-Component Reaction (Ugi-4CR)

This protocol outlines a general procedure for the Ugi reaction to synthesize peptidomimetics, using 1-isocyanopentane as a representative isocyanide.[7]

-

Materials: Aldehyde (1.0 mmol), Amine (1.0 mmol), Carboxylic Acid (1.0 mmol), 1-Isocyanopentane (1.0 mmol), and Methanol (2-5 mL).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, combine the aldehyde, amine, and carboxylic acid.

-

Dissolve the components in methanol.

-

Add the 1-isocyanopentane to the solution.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 24 hours and can be monitored by Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the final product using NMR, MS, and IR spectroscopy.

-

Protocol 4: In Vitro and In Vivo Biocompatibility Testing of Polyurethane Scaffolds

This protocol provides a general framework for biocompatibility assessment based on the ISO 10993 standards.[12][13][21]

-

In Vitro Cytotoxicity (ISO 10993-5):

-

Extract Preparation: Prepare extracts of the sterilized polyurethane material by incubating it in cell culture medium (e.g., α-MEM) for 24 hours at 37 °C, according to ISO 10993-12.

-

Cell Culture: Seed a relevant cell line (e.g., L929 fibroblasts) in 96-well plates and allow them to adhere.

-

MTT Assay: Replace the culture medium with the material extracts and incubate for 24-72 hours. Assess cell viability using a metabolic assay like the MTT assay, which measures the mitochondrial activity of living cells. A significant reduction in cell viability compared to negative controls indicates a cytotoxic effect.

-

-

In Vivo Subcutaneous Implantation (ISO 10993-6):

-

Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.

-

Implantation: Under anesthesia, make a small incision on the dorsal side of the rat and create a subcutaneous pocket. Insert a sterile sample of the polyurethane material. Suture the incision.

-

Observation: House the animals for predetermined periods (e.g., 7, 30, and 90 days), monitoring for any signs of adverse reactions.

-

Histopathology: At the end of the study period, euthanize the animals and excise the implant along with the surrounding tissue. Fix the tissue in formalin, embed in paraffin, and section it.

-

Evaluation: Stain the tissue sections with Hematoxylin and Eosin (H&E) and Masson's Trichrome to evaluate the local tissue response, including inflammation, fibrous capsule formation, and tissue integration.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points for isocyanate-derived urea compounds.

Experimental Workflow Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. nuvisan.com [nuvisan.com]

- 5. Frontiers | Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor [frontiersin.org]

- 6. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Investigation of the In Vitro and In Vivo Biocompatibility of a Three-Dimensional Printed Thermoplastic Polyurethane/Polylactic Acid Blend for the Development of Tracheal Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. trepo.tuni.fi [trepo.tuni.fi]

- 14. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Curtius Rearrangement [organic-chemistry.org]

- 16. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 17. researchgate.net [researchgate.net]

- 18. Chemical Probes | Thermo Fisher Scientific - SG [thermofisher.com]

- 19. mdpi.com [mdpi.com]

- 20. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]

- 21. cttm.nipne.ro [cttm.nipne.ro]

Methodological & Application

Application Notes and Protocols: The Use of 3,4-Dichlorobenzyl Isocyanate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modification of peptides with small organic molecules is a powerful strategy to enhance their therapeutic properties, such as stability, cell permeability, and biological activity.[1][2][3] Isocyanates are reactive electrophilic compounds that readily form stable urea linkages with the primary amino groups of peptides, most notably the N-terminal α-amine.[4][5] This application note provides a detailed overview and generalized protocols for the use of 3,4-Dichlorobenzyl isocyanate in the modification of synthetic peptides, primarily through solid-phase peptide synthesis (SPPS).

The introduction of the 3,4-dichlorobenzyl group can impart significant changes to the physicochemical properties of a peptide, potentially influencing its hydrophobicity, aromatic interactions, and overall conformation. These modifications can be instrumental in the development of novel peptide-based therapeutics and research tools. While specific data for this compound in peptide synthesis is not extensively available in the public domain, the protocols provided herein are based on the well-established reactivity of isocyanates and standard SPPS methodologies.[6]

Reaction Mechanism

The primary reaction of this compound with a peptide is the nucleophilic addition of the N-terminal α-amino group to the isocyanate carbonyl carbon, resulting in the formation of a stable N,N'-disubstituted urea bond. This reaction is typically efficient and proceeds under mild conditions.

References

- 1. Enhancing the Biological Activities of Food Protein-Derived Peptides Using Non-Thermal Technologies: A Review [mdpi.com]

- 2. N-Terminal Modified Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 3. Manufacturing of peptides exhibiting biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Derivatization of Alcohols with 3,4-Dichlorobenzyl Isocyanate

Introduction

The derivatization of alcohols is a fundamental technique in chemical analysis and synthesis. It is often employed to enhance the detectability of alcohols in chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), by introducing a chromophoric or electrophoric tag.[1] Derivatization can also improve the thermal stability and volatility of alcohols for GC analysis or alter their solubility for specific applications. 3,4-Dichlorobenzyl isocyanate is a valuable reagent for the derivatization of alcohols, reacting with the hydroxyl group to form stable carbamate derivatives. This reagent is particularly useful as it introduces a dichlorobenzyl group, which can be readily detected by UV detectors in HPLC. Furthermore, 3,4-dichlorophenyl isocyanate is a key intermediate in the synthesis of various herbicides and pharmaceutical compounds.[2][3] These application notes provide a detailed protocol for the derivatization of alcohols with this compound.

Applications

The primary applications for the derivatization of alcohols with this compound include:

-

Quantitative Analysis: Enabling the sensitive detection and quantification of alcohols in various matrices using HPLC with UV detection.

-

Organic Synthesis: Serving as an intermediate step in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2]

-

Material Science: Used in the preparation of polyurethane materials.

Chemical and Physical Properties of 3,4-Dichlorophenyl Isocyanate

| Property | Value |

| CAS Number | 102-36-3[4] |

| Molecular Formula | C₇H₃Cl₂NO[4] |

| Molecular Weight | 188.01 g/mol [4] |

| Appearance | White to yellow solid[4] |

| Boiling Point | 133°C at 4 kPa[3] |

| Density | 1.39 g/cm³ at 50°C[3] |

Experimental Protocol: Derivatization of Alcohols